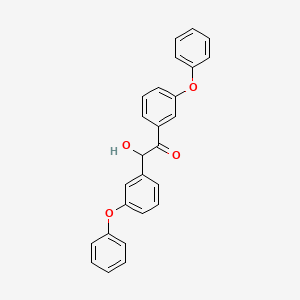

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one

説明

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one (CAS: 93982-56-0) is an α-hydroxy ketone featuring two 3-phenoxyphenyl substituents. Its molecular formula is C₂₆H₂₀O₄, with a molecular weight of 420.44 g/mol . The compound’s structure includes phenoxy groups at the meta positions of the phenyl rings, distinguishing it from para-substituted analogs like 4-methoxy or 4-halogen derivatives. While direct data on its synthesis and applications are sparse in the provided evidence, its structural similarities to other α-hydroxy ketones allow for comparative analysis.

特性

CAS番号 |

93982-56-0 |

|---|---|

分子式 |

C26H20O4 |

分子量 |

396.4 g/mol |

IUPAC名 |

2-hydroxy-1,2-bis(3-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C26H20O4/c27-25(19-9-7-15-23(17-19)29-21-11-3-1-4-12-21)26(28)20-10-8-16-24(18-20)30-22-13-5-2-6-14-22/h1-18,25,27H |

InChIキー |

DDDGBXZGYPJRKI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)O |

製品の起源 |

United States |

準備方法

The synthesis of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

化学反応の分析

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under suitable conditions.

科学的研究の応用

Pharmaceutical Applications

a. Antiviral Activity

Research has indicated that derivatives of 2-hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one exhibit significant antiviral properties. For instance, a study highlighted its effectiveness as an inhibitor of the NS2B-NS3 proteases of the Zika virus, showcasing its potential in antiviral drug development. The structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring can enhance inhibitory activity, with specific substitutions leading to a notable increase in potency (IC50 values ranging from 0.52 μM to 3.14 μM) .

b. Agonist Activity on Receptors

Another notable application is its role as an agonist for human ORL1 (nociceptin) receptors. This property suggests potential uses in pain management therapies and neurological research, where modulation of nociceptin pathways could provide therapeutic benefits .

Agricultural Applications

a. Pesticide Intermediates

The compound serves as an important intermediate in the synthesis of novel pesticides. For example, derivatives have been developed that target oomycete diseases like downy mildew. These compounds have demonstrated effective control in field tests, indicating their viability as agricultural fungicides .

Material Science Applications

a. Polymer Chemistry

In materials science, 2-hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one has been utilized in the synthesis of advanced polymers with enhanced thermal and mechanical properties. The phenolic structure contributes to the formation of cross-linked networks that improve material strength and stability under varying conditions.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of experiments assessed the antiviral efficacy of various derivatives of 2-hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one against Zika virus proteases. The study systematically varied substituents on the phenyl rings and measured their impact on IC50 values, revealing that bulky hydrophobic groups significantly improved activity.

Case Study 2: Agricultural Field Trials

Field trials conducted with a newly synthesized derivative targeting oomycete pathogens demonstrated a marked reduction in disease incidence compared to untreated controls. The compound was applied as a foliar spray and showed both immediate and residual effects over several weeks.

作用機序

The mechanism of action of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Structural and Electronic Differences

Key analogs and their substituent effects:

Key Observations :

- Substituent Position: Para-substituted analogs (e.g., 4-OCH₃, 4-I) exhibit symmetrical electronic effects, enhancing reaction efficiency in condensations . Meta-substituted phenoxy groups in the target compound introduce asymmetry and steric challenges.

- Electronic Effects: Electron-donating groups (e.g., 4-OCH₃) facilitate nucleophilic additions, whereas electron-withdrawing groups (e.g., 4-Cl, phenoxy) may reduce reactivity or require harsher conditions .

Physical Properties

- Melting Points: Anisoin melts at 105–108°C , while the 2-(methylthio)phenyl analog melts higher (138–139°C) due to increased molecular weight and S-atom interactions . The target compound’s bulkier phenoxy groups may further elevate its melting point.

生物活性

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one, also known as a derivative of phenoxyphenyl compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one is , with a molecular weight of 420.44 g/mol. The compound features two phenoxy groups attached to a central ethanone moiety, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.44 g/mol |

| LogP | 4.23 |

| PSA (Polar Surface Area) | 46.53 Ų |

Antimicrobial Activity

Recent studies have indicated that 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent for bacterial infections .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Research findings indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it was found to inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one has demonstrated anti-inflammatory effects in preclinical models. Studies showed that it significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages, indicating its potential as an anti-inflammatory agent .

The biological activity of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : It potentially interacts with specific receptors that regulate cellular signaling pathways.

- Oxidative Stress Reduction : By enhancing antioxidant defenses, it could mitigate oxidative damage in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phenoxy derivatives, including 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an MIC range between 50–100 µg/mL .

Investigation into Anticancer Activity

Another investigation focused on the anticancer properties of the compound against different cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 20 to 40 µM for breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。